2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple halogen atoms and a pyrrolidinone ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a chlorinated phenylacetic acid derivative with an amine under acidic or basic conditions.
Halogenation: The introduction of chlorine and fluorine atoms is usually carried out through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while fluorination might involve the use of elemental fluorine or fluorinating agents such as N-fluorobenzenesulfonimide.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine in the presence of coupling agents like carbodiimides or using direct amidation techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, chlorine atoms can be replaced with alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides, aryl halides, or organometallic reagents (e.g., Grignard reagents) are employed under conditions that favor nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple halogen atoms and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in studies involving enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, 2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide is investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its halogenated structure might impart desirable properties to polymers or other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms could enhance its binding affinity to certain targets, while the pyrrolidinone ring might contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine-3-carboxamide: Similar in structure but lacks the pyrrolidinone ring and additional halogen atoms.
5-Fluoro-2-chloropyridine-3-carboxamide: Contains fewer halogen atoms and lacks the pyrrolidinone ring.
N-(2-Chlorophenyl)-2-oxopyrrolidine-3-carboxamide: Similar but lacks the pyridine ring and additional halogen atoms.
Uniqueness
What sets 2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide apart is its combination of multiple halogen atoms and the presence of both pyridine and pyrrolidinone rings. This unique structure may confer enhanced reactivity and specificity in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3FN3O2/c17-9-3-1-2-4-12(9)23-6-5-11(16(23)25)21-15(24)8-7-10(20)14(19)22-13(8)18/h1-4,7,11H,5-6H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWGODGWRQXASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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